N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide
Overview
Description
N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide: is a chemical compound with the molecular formula C15H33BrN2S and a molecular weight of 353.41 g/mol . This compound is known for its unique structure, which includes a dodecylsulfanyl group attached to a methanimidamide core, and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the dodecylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecylthiol.
Substitution: Various substituted methanimidamides depending on the nucleophile used.
Scientific Research Applications
N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving membrane proteins and lipid interactions.
Industry: Used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The dodecylsulfanyl group facilitates membrane permeability, allowing the compound to reach intracellular targets. The methanimidamide core can interact with specific binding sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethyl(dodecylsulfanyl)methanimidamide chloride
- N,N’-dimethyl(dodecylsulfanyl)methanimidamide iodide
- N,N’-dimethyl(dodecylsulfanyl)methanimidamide sulfate
Uniqueness
N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide counterion, which can influence its solubility, stability, and reactivity compared to its chloride, iodide, and sulfate counterparts .
Properties
IUPAC Name |
dodecyl N,N'-dimethylcarbamimidothioate;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16-2)17-3;/h4-14H2,1-3H3,(H,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRRUZMIQBDYBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC)NC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979946 | |
Record name | Dodecyl N,N'-dimethylcarbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63680-50-2 | |
Record name | Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl N,N'-dimethylcarbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.